molecular formula Ce B080170 Cerium CAS No. 13550-45-3

Cerium

Cat. No. B080170
CAS RN: 13550-45-3
M. Wt: 140.12 g/mol
InChI Key: GWXLDORMOJMVQZ-UHFFFAOYSA-N
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Patent
US04222945

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxidise n-butane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ce].[C:2]1(=[O:8])[O:7][C:5](=[O:6])[CH:4]=[CH:3]1>>[C:5]1(=[O:6])[O:7][C:2](=[O:8])[CH:3]=[CH:4]1.[CH3:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ce]
Step Two
Name
oxidise n-butane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222945

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxidise n-butane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ce].[C:2]1(=[O:8])[O:7][C:5](=[O:6])[CH:4]=[CH:3]1>>[C:5]1(=[O:6])[O:7][C:2](=[O:8])[CH:3]=[CH:4]1.[CH3:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ce]
Step Two
Name
oxidise n-butane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222945

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxidise n-butane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ce].[C:2]1(=[O:8])[O:7][C:5](=[O:6])[CH:4]=[CH:3]1>>[C:5]1(=[O:6])[O:7][C:2](=[O:8])[CH:3]=[CH:4]1.[CH3:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ce]
Step Two
Name
oxidise n-butane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.